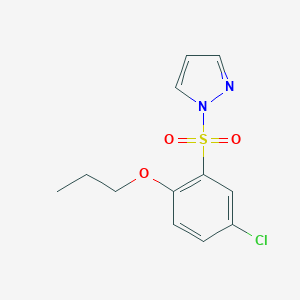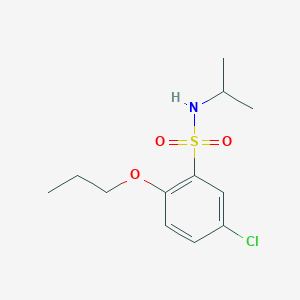
N-allyl-3-butoxy-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-3-butoxy-4-chlorobenzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been explored in detail.
Applications De Recherche Scientifique
N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been widely studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of N-allyl-3-butoxy-4-chlorobenzenesulfonamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. Additionally, N-allyl-3-butoxy-4-chlorobenzenesulfonamide may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. Additionally, N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been shown to induce apoptosis in cancer cells. However, the physiological effects of this compound have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-3-butoxy-4-chlorobenzenesulfonamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been shown to have potent antibacterial, antifungal, and anticancer properties, making it a promising candidate for the development of new therapies.
However, there are also limitations to the use of N-allyl-3-butoxy-4-chlorobenzenesulfonamide in lab experiments. This compound has not been extensively studied in vivo, and its physiological effects are not fully understood. Additionally, the potential side effects of this compound are not well documented.
Orientations Futures
There are several potential future directions for research on N-allyl-3-butoxy-4-chlorobenzenesulfonamide. One area of research could focus on the development of new antibiotics and antifungal agents based on the structure of this compound. Additionally, further studies could explore the potential anticancer properties of N-allyl-3-butoxy-4-chlorobenzenesulfonamide, and its potential use in cancer therapy. Finally, studies could be conducted to better understand the physiological effects of this compound, and its potential side effects.
Conclusion:
In conclusion, N-allyl-3-butoxy-4-chlorobenzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been explored in detail. N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been shown to have antibacterial, antifungal, and anticancer properties, making it a promising candidate for the development of new therapies. However, further research is needed to fully understand the physiological effects and potential side effects of this compound.
Méthodes De Synthèse
N-allyl-3-butoxy-4-chlorobenzenesulfonamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzenesulfonyl chloride with sodium butoxide in the presence of allyl bromide. The resulting product is then purified using column chromatography to obtain N-allyl-3-butoxy-4-chlorobenzenesulfonamide.
Propriétés
Nom du produit |
N-allyl-3-butoxy-4-chlorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H18ClNO3S |
Poids moléculaire |
303.81 g/mol |
Nom IUPAC |
3-butoxy-4-chloro-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C13H18ClNO3S/c1-3-5-9-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-2/h4,6-7,10,15H,2-3,5,8-9H2,1H3 |
Clé InChI |
DLUTVRFTYAAOJD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Cl |
SMILES canonique |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)


![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)



![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)